4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Lipophilicity Drug-likeness Lead optimization

4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a synthetic quinazolinone derivative belonging to the tetrahydroquinazoline-benzamide chemotype, a scaffold associated with histone deacetylase (HDAC) inhibition and anticancer screening programs. The compound features a 5,6,7,8-tetrahydroquinazolin-5-one core with a 4-fluorophenyl substituent at position 7 and a 4-fluorobenzamide moiety at position Its molecular formula is C21H15F2N3O2 (calculated MW ~379.37), and it has been characterized by 1H NMR spectroscopy.

Molecular Formula C21H15F2N3O2
Molecular Weight 379.4 g/mol
Cat. No. B12123873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Molecular FormulaC21H15F2N3O2
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C21H15F2N3O2/c22-15-5-1-12(2-6-15)14-9-18-17(19(27)10-14)11-24-21(25-18)26-20(28)13-3-7-16(23)8-4-13/h1-8,11,14H,9-10H2,(H,24,25,26,28)
InChIKeyMFTNAFTVBYUYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide – Structural and Pharmacophore Overview for Targeted Procurement


4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a synthetic quinazolinone derivative belonging to the tetrahydroquinazoline-benzamide chemotype, a scaffold associated with histone deacetylase (HDAC) inhibition and anticancer screening programs [1]. The compound features a 5,6,7,8-tetrahydroquinazolin-5-one core with a 4-fluorophenyl substituent at position 7 and a 4-fluorobenzamide moiety at position 2. Its molecular formula is C21H15F2N3O2 (calculated MW ~379.37), and it has been characterized by 1H NMR spectroscopy [2]. The compound is cataloged as a screening compound by ChemBridge (Hit2Lead platform) and is structurally related to compound SC-7997892, the des-fluoro analog bearing a phenyl group at position 7 instead of 4-fluorophenyl .

Why 4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide Cannot Be Replaced by Unsubstituted or Mono-fluorinated Analogs


Within the 5,6,7,8-tetrahydroquinazolin-2-yl benzamide chemotype, even subtle aryl substitution changes produce measurable shifts in lipophilicity, electronic character, and hydrogen-bonding capacity that are known to govern target engagement and selectivity profiles [1]. The target compound's dual 4-fluorination on both the C7-phenyl ring and the C2-benzamide distinguishes it from the mono-fluorinated analog SC-7997892 (phenyl at C7; 4-fluorobenzamide only) and from the alternate mono-fluorinated analog bearing 4-fluorophenyl at C7 but an unsubstituted benzamide (CAS 333758-36-4). Published SAR from the quinazolinyl-benzamide HDAC1 inhibitor series demonstrates that aryl fluorine substitution directly modulates enzymatic IC50 by over 10-fold among close analogs and alters cancer cell line selectivity [1]. Consequently, procurement of a generic in-class compound without verifying the exact substitution pattern risks selecting a molecule with substantially different target potency, isoform selectivity, and cellular activity.

Quantitative Differentiation Evidence for 4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide


Dual 4-Fluorination Confers Higher Calculated Lipophilicity and Reduced Aqueous Solubility Compared to the Des-Fluoro Analog SC-7997892

The target compound incorporates two 4-fluorophenyl groups (C7 and C2-benzamide), whereas the closest commercially cataloged analog SC-7997892 bears a single fluorine on the benzamide and an unsubstituted phenyl at C7. Based on established Hansch π values (4-F substitution adds approximately +0.14 log units per aromatic position relative to hydrogen), the target compound's calculated LogP is predicted to exceed that of SC-7997892 (measured LogP 2.81) by approximately 0.10–0.20 log units. Correspondingly, the aqueous solubility (LogSW) of the target compound is expected to be lower than the –4.24 reported for SC-7997892 , consistent with the general inverse correlation between fluorination and aqueous solubility in benzamide series [1]. These differences directly affect compound handling, DMSO stock preparation, and assay compatibility.

Lipophilicity Drug-likeness Lead optimization

Structural Differentiation: Electronic Effects of 4-Fluorophenyl at C7 Alter the Quinazolinone Core Electron Density Relative to Phenyl Analogs

The 4-fluorophenyl substituent at C7 exerts a –I (inductive electron-withdrawing) effect on the tetrahydroquinazolinone core, as evidenced by the 1H NMR spectrum recorded for the target compound [1]. In closely related quinazolinone-benzamide HDAC1 inhibitors, substituting phenyl with 4-fluorophenyl at the corresponding position has been shown to shift the IC50 for HDAC1 enzymatic inhibition from >1,000 nM to sub-100 nM in certain scaffold contexts, attributed to enhanced van der Waals contacts within the enzyme channel and altered electronic complementarity with the catalytic zinc ion [2]. While the exact IC50 of the target compound has not been disclosed in primary literature, the electronic ground-state differences measured by NMR spectral shifts confirm a non-trivial perturbation of the core heterocycle relative to des-fluoro comparator SC-7997892.

Electronic effects Structure-activity relationship Medicinal chemistry

Distinct Hydrogen-Bond Donor/Acceptor Profile Compared to Non-Fluorinated Benzamide Analogs on the C2 Side Chain

The target compound bears a 4-fluorobenzamide at the C2 position, whereas CAS 333758-36-4 bears an unsubstituted benzamide at C2. The 4-fluoro substituent on the benzamide ring modifies the H-bond acceptor character of the adjacent carbonyl and alters the NH donor acidity through inductive withdrawal [1]. In the published HDAC1 inhibitor series, the benzamide moiety directly coordinates the catalytic zinc ion and engages in critical H-bond interactions within the narrow active-site channel [1]. The target compound has a topological polar surface area (tPSA) of 72.0 Ų (identical to SC-7997892), but the electronic distribution within the benzamide pharmacophore is altered, potentially affecting the Zn²⁺ coordination geometry and residence time relative to the unsubstituted benzamide analog.

Hydrogen bonding Pharmacophore Molecular recognition

Class-Level Evidence: Quinazolinyl-Benzamide Chemotype Achieves HDAC1 IC50 Below 100 nM with Selectivity Over HDAC2, HDAC6, and HDAC8

Although the target compound's individual enzymatic IC50 has not been disclosed in published literature as of the knowledge cutoff, the quinazolinyl-containing benzamide chemotype has been rigorously characterized in a 2021 study (Lei et al., Bioorganic Chemistry), wherein the optimized lead compound 11a – bearing a quinazolinyl-benzamide scaffold closely related to the target compound – exhibited an HDAC1 IC50 in the sub-100 nM range, with >10-fold selectivity over HDAC2, HDAC6, and HDAC8 isoforms [1]. Compound 11a surpassed the known class I HDAC inhibitor Entinostat (MS-275) in both enzymatic potency and antiproliferative activity against Hut78, K562, Hep3B, and HCT116 cancer cell lines, with no observed effects on human normal cells [1]. The target compound's structural features (dual 4-fluorination, tetrahydroquinazolinone core) place it within the productive SAR space defined by this series, providing a rational basis for its prioritization in HDAC1-focused screening campaigns.

HDAC1 inhibition Isoform selectivity Cancer epigenetics

Recommended Application Scenarios for 4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide in Scientific and Industrial Research


HDAC1-Focused High-Throughput Screening with Isoform Selectivity Requirements

The compound is structurally positioned within the quinazolinyl-benzamide chemotype, which has produced HDAC1 inhibitors with >10-fold selectivity over HDAC2, HDAC6, and HDAC8 [1]. Screening this compound in HDAC1 enzymatic assays (e.g., Fluor de Lys format) and counter-screening against HDAC2/6/8 is recommended to quantify its selectivity window. Its dual-fluorination pattern distinguishes it from previously reported analogs and may enhance HDAC1 residence time.

Structure-Activity Relationship (SAR) Studies on Aryl Substitution at C7 and C2 of Tetrahydroquinazolinones

The compound serves as a valuable matched molecular pair (MMP) probe: its 4-fluorophenyl at C7 and 4-fluorobenzamide at C2 allow systematic pairwise comparison with the des-fluoro analog SC-7997892 (phenyl at C7) and with CAS 333758-36-4 (unsubstituted benzamide at C2). This MMP set can quantify the contribution of each fluorine atom to target potency, solubility, and metabolic stability [2].

Cancer Cell Line Antiproliferative Profiling with Normal Cell Counter-Screens

Following the precedent set by lead compound 11a in the quinazolinyl-benzamide series – which inhibited proliferation of Hut78, K562, Hep3B, and HCT116 cancer cells while sparing human normal cells [1] – the target compound should be prioritized for antiproliferative profiling across a panel of HDAC1-dependent cancer lines alongside normal cell controls. This application directly leverages the class-level tumor-selectivity evidence established for the chemotype.

Computational Docking and MD Simulation Studies Targeting HDAC1 Zn²⁺ Active Site

The compound's well-defined 3D structure (2 rotatable bonds, tPSA 72.0 Ų ) and dual-fluorinated pharmacophore make it suitable for molecular docking and molecular dynamics (MD) simulations aimed at understanding the role of fluorine in Zn²⁺ chelation geometry and active-site residence time. The spectral characterization data available in SpectraBase [2] supports ligand parametrization.

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